molecular formula C8H8F2O B062040 4-Ethoxy-1,2-difluorobenzene CAS No. 163848-46-2

4-Ethoxy-1,2-difluorobenzene

Cat. No. B062040
M. Wt: 158.14 g/mol
InChI Key: DZIMITACCINBLU-UHFFFAOYSA-N
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Description

4-Ethoxy-1,2-difluorobenzene is a chemical compound with the molecular formula C8H8F2O . It is used in the field of specialty chemicals .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-1,2-difluorobenzene consists of an ethoxy group (C2H5O-) and two fluorine atoms attached to a benzene ring .


Physical And Chemical Properties Analysis

4-Ethoxy-1,2-difluorobenzene is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Application in Organic Synthesis

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

4-Ethoxy-1,2-difluorobenzene is used as a reagent in organic synthesis . It’s a versatile building block for the synthesis of various organic compounds .

Results or Outcomes

The outcomes of using 4-Ethoxy-1,2-difluorobenzene in organic synthesis are also highly dependent on the specific reactions being performed .

Application in Photochemical Fluorodediazoniation

Field

This application falls under the field of Photochemical Reactions .

Summary of the Application

4-Ethoxy-1,2-difluorobenzene can be synthesized from 2-fluoroaniline via a photochemical Balz–Schiemann reaction .

Method of Application

The synthesis involves a photochemically induced fluorodediazoniation of the in situ-generated diazonium salt performed in a continuous flow mode . A high-power 365 nm light-emitting diode is used for irradiation .

Results or Outcomes

The reaction performance could be significantly improved compared to the reported batch procedure with respect to reaction time (10 min vs 6−18 h) and conversion (>99% vs 82%) . The product selectivity was ≥95% at full conversion .

Application in Electrophilic Aromatic Substitution

Field

This application falls under the field of Electrophilic Aromatic Substitution .

Summary of the Application

4-Ethoxy-1,2-difluorobenzene can undergo electrophilic aromatic substitution because aromaticity is maintained .

Method of Application

The synthesis involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Results or Outcomes

The outcomes of using 4-Ethoxy-1,2-difluorobenzene in electrophilic aromatic substitution are highly dependent on the specific reactions being performed .

Application in Synthesis of Fluorinated Compounds

Field

This application falls under the field of Synthesis of Fluorinated Compounds .

Summary of the Application

4-Ethoxy-1,2-difluorobenzene is used as a starting material in the synthesis of various fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Results or Outcomes

The outcomes of using 4-Ethoxy-1,2-difluorobenzene in the synthesis of fluorinated compounds are also highly dependent on the specific reactions being performed .

Safety And Hazards

4-Ethoxy-1,2-difluorobenzene is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-ethoxy-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIMITACCINBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378935
Record name 4-ethoxy-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-1,2-difluorobenzene

CAS RN

163848-46-2
Record name 4-ethoxy-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,4-difluoro-phenol (10 g, 77 mmol) in N,N-dimethylformamide (50 mL) was added potassium carbonate (20 g, 145 mmol) and iodoethane (50 g, 320 mmol, Aldrich). The reaction mixture was heated at refluxing for 48 h. The crude was cooled to room temperature and filtered through a short pad of celite. The filtrate was concentrated and the residue was purified by chromatography (EtOAc:Hexanes=1:8) to give 4-ethoxy-1,2-difluoro-benzene as colorless oil (Yield 11 g, 90%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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